molecular formula C9H13NO2S B12280905 Tert-butyl 2-methylthiazole-4-carboxylate

Tert-butyl 2-methylthiazole-4-carboxylate

Cat. No.: B12280905
M. Wt: 199.27 g/mol
InChI Key: SOLBSJNEIKRTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-methylthiazole-4-carboxylate is a chemical compound with the molecular formula C9H13NO2S. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methylthiazole-4-carboxylate typically involves the reaction of 2-methylthiazole-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methylthiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-methylthiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of tert-butyl 2-methylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-methylthiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

tert-butyl 2-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C9H13NO2S/c1-6-10-7(5-13-6)8(11)12-9(2,3)4/h5H,1-4H3

InChI Key

SOLBSJNEIKRTJK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.